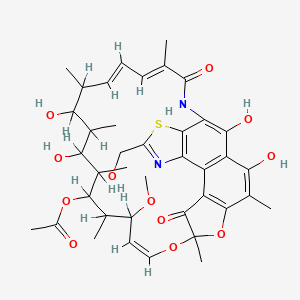

Rifamycin Q

Description

Structure

2D Structure

Properties

CAS No. |

59232-88-1 |

|---|---|

Molecular Formula |

C39H48N2O12S |

Molecular Weight |

768.9 g/mol |

IUPAC Name |

[(9Z,19E,21E)-2,15,17,32-tetrahydroxy-28-(hydroxymethyl)-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate |

InChI |

InChI=1S/C39H48N2O12S/c1-16-11-10-12-17(2)38(49)41-29-33(47)26-25(28-36(29)54-24(15-42)40-28)27-35(21(6)32(26)46)53-39(8,37(27)48)51-14-13-23(50-9)18(3)34(52-22(7)43)20(5)31(45)19(4)30(16)44/h10-14,16,18-20,23,30-31,34,42,44-47H,15H2,1-9H3,(H,41,49)/b11-10+,14-13-,17-12+ |

InChI Key |

IHVNYAAWOJQEJG-TXXBDZDDSA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2SC(=N5)CO)O)C |

Isomeric SMILES |

CC1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2SC(=N5)CO)O)\C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2SC(=N5)CO)O)C |

Synonyms |

rifamycin Q |

Origin of Product |

United States |

Biosynthesis and Fermentation Science of Rifamycin Q

Producer Organisms and Strain Derivation for Rifamycin (B1679328) Production

The journey of rifamycin production begins with a specific group of soil-dwelling bacteria. Through decades of taxonomic reclassification, the primary producer has been identified and its relatives are also known to produce similar compounds.

Amycolatopsis rifamycinica (formerly Streptomyces mediterranei and Nocardia mediterranei) and Related Strains

The principal producer of rifamycins (B7979662) is the Gram-positive bacterium Amycolatopsis rifamycinica. wikipedia.org This organism was first isolated in 1957 from a soil sample collected in St. Raphael, France, and was initially named Streptomyces mediterranei. wikipedia.org Subsequent analysis of its cell wall composition led to its reclassification as Nocardia mediterranei in 1969. wikipedia.orgwikipedia.org A further re-evaluation in 1986, which noted the absence of mycolic acids and its non-susceptibility to certain phages, resulted in the creation of a new genus and the name Amycolatopsis mediterranei. wikipedia.orgwikipedia.org Finally, based on 16S ribosomal RNA sequencing, it was reclassified as Amycolatopsis rifamycinica in 2004. wikipedia.orgwikipedia.org

Strains of Amycolatopsis mediterranei are also well-documented producers of rifamycins, including the clinically important rifamycin B. oup.cominternationalscholarsjournals.comasm.orgnih.gov The rifamycin biosynthetic gene cluster has been extensively studied in strains like A. mediterranei S699. asm.orgnih.govnih.gov

| Historical and Current Names of the Primary Rifamycin Producer |

| Streptomyces mediterranei |

| Nocardia mediterranei |

| Amycolatopsis mediterranei |

| Amycolatopsis rifamycinica |

Identification of Mutants Producing Rifamycin Q and Related Metabolites

This compound, along with other novel rifamycins like P and Verde, are metabolites produced by a mutant strain of Nocardia mediterranea (now classified as Amycolatopsis rifamycinica). nih.gov These thiazorifamycins are derived from rifamycin S and the amino acid cysteine. nih.gov The production of this compound specifically requires enzymatic assistance, distinguishing it from the chemically formed rifamycins P and Verde. nih.gov

Further research has shown that genetic manipulation of the rifamycin biosynthetic gene cluster in Amycolatopsis mediterranei can lead to the production of new rifamycin analogs. nih.govfrontiersin.org For instance, a recombinant strain of Nocardia mediterranei created through intraspecific recombination was found to produce new rifamycins structurally related to rifamycin S, W, and G. nih.gov Deletion of specific genes within the rifamycin cluster, such as rifQ, has been shown to increase the production of certain rifamycin derivatives. frontiersin.orgphixgen.com

Precursor Incorporation and Pathway Elucidation

The complex structure of this compound is assembled from smaller molecular building blocks through intricate biochemical pathways. The biosynthesis involves a unique starter unit and the coordinated action of large enzyme complexes.

Role of 3-Amino-5-hydroxybenzoic Acid (AHBA) as Starter Unit

The biosynthesis of all rifamycins, including the precursors to this compound, begins with the uncommon starter unit, 3-Amino-5-hydroxybenzoic acid (AHBA). wikipedia.orgnih.govuniprot.org This aromatic molecule serves as the anchor point for the construction of the ansa chain. pnas.orgmdpi.com The critical role of AHBA is demonstrated by the fact that inactivating the gene for AHBA synthase in A. mediterranei abolishes rifamycin production, which can be restored by supplementing the culture with AHBA. nih.govuniprot.org The genes responsible for AHBA biosynthesis, designated rifG through rifN, are located within the rifamycin biosynthetic gene cluster. wikipedia.orgpnas.org

Polyketide Synthase (PKS) Involvement in Ansa Chain Formation

Following the initiation with AHBA, the long aliphatic ansa chain of rifamycins is assembled by a Type I polyketide synthase (PKS). wikipedia.orgoup.comoup.com This large, multi-enzyme complex catalyzes the sequential addition of acetate (B1210297) and propionate (B1217596) units. wikipedia.orgoup.com Specifically, the ansa chain of rifamycin B is constructed from two acetate and eight propionate units. wikipedia.orgoup.com The genes encoding this modular PKS, rifA to rifE, are a central part of the rifamycin gene cluster. nih.govpnas.org The processive nature of the rifamycin PKS has been demonstrated, where the polyketide chain is elongated in a stepwise manner. pnas.orgnih.gov The final step of the PKS assembly is the release of the completed polyketide chain as a macrocyclic lactam, a reaction catalyzed by the RifF amide synthase. pnas.orgnih.gov

Shikimate Pathway Contributions to Chromophore Assembly

The naphthalenic chromophore of rifamycins, the core aromatic structure, is derived from the starter unit AHBA. wikipedia.org The biosynthesis of AHBA itself originates from the shikimate pathway. wikipedia.orgoup.comnih.govuniprot.org This pathway is a common route in microorganisms and plants for the synthesis of aromatic amino acids. chimia.ch Investigations into mutants of Nocardia mediterranei defective in the shikimate pathway showed a drastic reduction in rifamycin production, providing strong evidence that the seven-carbon amino unit of the rifamycin chromophore is derived from a shikimate pathway intermediate. nih.govresearchgate.net Specifically, AHBA is formed through a novel variation of the shikimate pathway. nih.govuniprot.org The terminal enzyme in this specific branch, AHBA synthase, catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid to form AHBA. nih.govuniprot.org

Isotopic Labeling Studies in Biosynthetic Investigations

Isotopic labeling has been a foundational technique in elucidating the biosynthetic pathway of rifamycins. Early studies utilizing ¹³C-labeled precursors and nuclear magnetic resonance (NMR) spectroscopy were instrumental in mapping the carbon skeleton. wikipedia.orgnih.gov These investigations revealed that the ansa chain of rifamycin is assembled from acetate and propionate units, a common characteristic of polyketide antibiotics. wikipedia.org Specifically, the biosynthesis begins with 3-amino-5-hydroxybenzoic acid (AHBA) as the starter unit, followed by the incorporation of two acetate and eight propionate units via a type I polyketide synthase (PKS) pathway. wikipedia.org

The origin of the naphthalenic chromophore was traced back to a propionate unit combined with a seven-carbon amino moiety. wikipedia.org While initially thought to derive from the shikimate pathway, further studies with amino-acid analogues in cell-free extracts of Amycolatopsis mediterranei indicated an alternative origin for AHBA. wikipedia.org The nitrogen atom in AHBA and subsequently in rifamycin has been shown to originate primarily from the amide group of glutamine. chimia.ch

More advanced techniques involving stable isotope labeling experiments continue to be employed to study metabolic pathways. biorxiv.org For instance, nontargeted stable isotope labeling with compounds like glycerol-1,3-¹³C₂ can be used to track the de novo synthesis of proteins and other metabolites in bacteria, offering a powerful tool to investigate the effects of various conditions on antibiotic production. acs.org

Genetic Basis of Rifamycin Biosynthesis (rif Cluster)

The production of rifamycin is governed by a large biosynthetic gene cluster (BGC), referred to as the rif cluster, within the genome of the producing bacterium, Amycolatopsis mediterranei. google.comnih.gov This cluster contains all the necessary genetic information for the synthesis of the rifamycin backbone, its subsequent modifications, and the regulation of its production. google.com

Organization and Functional Annotation of rif Genes

The rif gene cluster from A. mediterranei spans approximately 90 kilobases and contains a suite of genes responsible for the entire biosynthetic pathway. oup.com The cluster is highly organized and includes genes for the synthesis of the AHBA starter unit, the polyketide chain assembly, post-PKS modifications, export of the antibiotic, and regulation of the cluster's expression. oup.com

The core of the cluster is composed of the modular type I polyketide synthase (PKS) genes, rifA–rifE, which are responsible for the assembly of the polyketide ansa chain. oup.com The genes rifG–rifN are involved in the biosynthesis of the AHBA starter unit. wikipedia.orgoup.com Specifically, rifK encodes the AHBA synthase, a key enzyme in this part of the pathway. oup.comfrontiersin.org

Other important genes within the cluster include rifJ, which is involved in the AHBA synthesis pathway, and post-PKS tailoring enzymes. oup.comoup.com The cluster also houses regulatory genes and genes that confer resistance to the producing organism against its own antibiotic. google.com The entire cluster is organized into multiple transcriptional units or operons. oup.comnih.gov In A. mediterranei U32, the rif cluster is organized into 10 operons. oup.com

Table 1: Key Genes in the Rifamycin Biosynthetic Cluster and Their Functions

| Gene(s) | Function | Reference |

| rifA–rifE | Modular Type I Polyketide Synthases (Ansa chain assembly) | oup.com |

| rifG–rifN | Biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA) starter unit | wikipedia.orgoup.com |

| rifK | AHBA synthase | oup.comfrontiersin.org |

| rifJ | AHBA biosynthesis | oup.comoup.com |

| rifP | Rifamycin exporter | oup.comfrontiersin.org |

| rifQ | Transcriptional regulator (controls rifP) | oup.comfrontiersin.org |

| rifZ | Pathway-specific positive transcriptional regulator | frontiersin.orgnih.govnih.gov |

Enzymatic Steps Specific to this compound Synthesis

The biosynthesis of this compound branches off from the main rifamycin pathway. The central precursor, Rifamycin S, undergoes a series of enzymatic modifications to yield different rifamycin congeners. While the specific enzymes that catalyze the conversion of a common precursor directly to this compound are not as extensively detailed in the provided search results as other steps, the general process involves post-polyketide backbone modifications controlled by genes within the rif cluster. oup.com The transformation from the primary active product, Rifamycin S (or its reduced form, Rifamycin SV), to other derivatives like Rifamycin B involves specific enzymatic reactions such as acetylation. psu.edu It is through such specific enzymatic tailoring steps that the structural diversity of the rifamycin family, including this compound, is generated.

Regulation of Rifamycin Biosynthesis

The expression of the rif gene cluster is a tightly controlled process involving a hierarchy of regulatory elements that ensure the efficient production of rifamycin. This regulation occurs primarily at the transcriptional level. google.comnih.gov

Identification and Characterization of Pathway-Specific Regulators (e.g., RifZ)

A key pathway-specific regulator for rifamycin biosynthesis is RifZ (encoded by the rifZ gene, also known as AMED_0655), a member of the LuxR family of transcriptional regulators. nih.govnih.gov RifZ acts as a direct transcriptional activator for the entire rif cluster. nih.govnih.gov Studies involving the knockout of the rifZ gene in A. mediterranei U32 resulted in a significant reduction in the transcription of the rif cluster genes and a subsequent loss of rifamycin production. nih.gov RifZ directly binds to the promoter regions of all the operons within the rif cluster, thereby coordinating their expression. nih.gov The consensus binding sequence for RifZ has been identified as CTACC-N8-GGATG. nih.govnih.gov

Another regulator within the cluster is RifQ, a TetR-family transcriptional regulator. oup.comfrontiersin.org RifQ is believed to control the expression of the rifamycin exporter gene, rifP, thereby managing the intracellular concentration and potential toxicity of the antibiotic. oup.comfrontiersin.org

Transcriptional Control Mechanisms of the rif Cluster

The transcriptional control of the rif cluster is complex, involving both pathway-specific and global regulators. The genes within the cluster are grouped into multiple operons, with studies in A. mediterranei U32 identifying 10 operons that share six promoter regions. nih.govnih.gov The pathway-specific activator, RifZ, directly binds to all six of these promoter regions, functioning as a master switch for the entire biosynthetic pathway. nih.gov

Impact of Gene Manipulation (e.g., rifQ, rifO) on Yield and Efflux

The production of rifamycins is controlled by a complex regulatory network within the biosynthetic gene cluster. Key genes such as rifQ and rifO play critical roles in regulating yield and managing the export of the antibiotic from the cell. While data specific to this compound is limited, the manipulation of these genes in closely related rifamycin-producing strains provides a clear model for their impact.

The gene rifQ encodes a TetR-family transcriptional repressor that negatively regulates the expression of rifP, a gene responsible for an efflux pump that transports rifamycin out of the cell. nih.govnih.gov In its active state, the RifQ protein binds to the promoter region of rifP, inhibiting the production of the efflux pump. nih.gov This leads to an intracellular accumulation of rifamycin. As the internal concentration of rifamycin builds, it acts as an inducer, binding to the RifQ repressor and causing it to detach from the DNA. This de-represses rifP expression, allowing the cell to export the antibiotic. nih.govwikipedia.org

Conversely, the rifO gene is a positive regulator of rifamycin biosynthesis. wikipedia.org It is believed to be involved in the synthesis of the B-factor (3'-(1-butyl phosphoryl) adenosine), a signaling molecule that stimulates the production of rifamycin B. wikipedia.orgresearchgate.net Studies have shown that the absence of rifO can inhibit biosynthesis. wikipedia.org Overexpression of rifO in the 24-desmethyl rifamycin B-producing mutant strain DCO36 led to a 27% increase in product yield, confirming its role as a valuable target for enhancing production. wikipedia.orgdrugbank.comphixgen.com

Bioprocess Optimization for this compound Production

The production of novel metabolites like this compound is often dependent on the generation of unique microbial strains. nih.gov For decades, classical strain improvement programs have been the foundation of enhancing antibiotic yields. These programs rely on random mutagenesis followed by screening for superior producer strains. jocpr.comscholarsresearchlibrary.com

Commonly used mutagens include physical agents like ultraviolet (UV) radiation and chemical agents such as N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and ethidium (B1194527) bromide (EtBr). jocpr.comfrontiersin.orgwikipedia.org This empirical approach has been remarkably successful in the rifamycin industry, with reports of yield improvements from less than 20 mg/L in original wild-type strains to over 24 g/L in modern industrial strains of Amycolatopsis mediterranei. jocpr.com For example, a sequential mutagenesis protocol using both UV and EtBr on A. mediterranei resulted in a mutant strain, OVA5-E7, with significantly improved production of Rifamycin SV. frontiersin.orgwikipedia.org Given that this compound was discovered from a mutant of Nocardia mediterranea, these traditional mutagenesis strategies are directly relevant to the discovery and improvement of strains producing this specific compound. nih.gov

Optimizing the fermentation environment is crucial for maximizing antibiotic production. Key physical and chemical parameters must be tightly controlled, as they directly influence microbial growth and secondary metabolism. nih.govjocpr.com While every strain has unique optimal conditions, studies on A. mediterranei provide a general framework for enhancing rifamycin production.

Key Fermentation Parameters:

pH: The pH of the culture medium has a substantial effect on production. A common strategy is a two-stage pH control, maintaining a slightly acidic pH (e.g., 6.5) during the initial growth phase before shifting to a neutral pH (7.0) for the production phase. This approach was shown to increase rifamycin B yield by 22%. nih.gov

Temperature: The optimal temperature for A. mediterranei fermentation is typically maintained around 28-30°C. frontiersin.orgpnas.org

Aeration and Dissolved Oxygen (DO): As an aerobic process, the oxygen supply is critical. Optimizing aeration, for instance by setting it to 1 volume of air per volume of medium per minute (vvm) for the first three days and then controlling the DO level at 30% saturation, increased rifamycin B yield by 37%. nih.gov

Medium Composition: The carbon and nitrogen sources in the fermentation medium are fundamental. Replacing ammonium (B1175870) sulfate (B86663) with potassium nitrate (B79036) (KNO3) as the primary nitrogen source markedly increased rifamycin B production by 154% in one study. nih.gov The addition of precursors or stimulants, such as 0.1% yeast extract after two days of incubation, has also been shown to boost yield by as much as 70%. nih.gov

Fed-Batch Fermentation: To avoid substrate inhibition and extend the production phase, a fed-batch strategy is often employed. The controlled feeding of nutrients like glucose, glucose syrup, and uracil (B121893) has been shown to significantly enhance final titers. An integrated fed-batch process increased the rifamycin B yield from 17.8 g/L to 24.8 g/L, a 39% improvement.

Modern genetic engineering offers precise tools to enhance antibiotic production beyond the capabilities of random mutagenesis. drugbank.com A primary strategy involves the direct manipulation of the polyketide synthase (PKS) gene cluster, which can lead to the generation of novel rifamycin analogs.

One successful example is the creation of the A. mediterranei DCO36 strain, which produces 24-desmethyl rifamycin B. This was achieved by "domain swapping"—replacing the acyltransferase (AT) domain in module 6 of the rifamycin PKS (which normally incorporates a propionate unit) with an AT domain from the rapamycin (B549165) PKS that incorporates an acetate unit instead. This modification of the polyketide backbone created a new rifamycin derivative.

However, such initial genetic modifications often result in significantly lower production yields compared to the parent strain. drugbank.com The DCO36 strain, for example, initially produced the new compound at a titer of only 2-20 mg/L, far below the 500 mg/L of rifamycin B produced by the parent S699 strain. This highlights a critical challenge in combinatorial biosynthesis. Consequently, a secondary phase of genetic engineering is required to boost these low yields. This involves targeting the regulatory and transport genes discussed previously, such as deleting the repressor rifQ and overexpressing the activator rifO, to create a strain that can produce the novel analog at commercially viable levels. wikipedia.org This integrated approach—using PKS engineering to create novelty and regulatory engineering to enhance yield—is a powerful paradigm for developing new and improved rifamycin antibiotics.

Molecular Mechanisms of Action of Rifamycins Research Applicable to Rifamycin Q

Inhibition of Bacterial DNA-Dependent RNA Polymerase (RNAP)

Rifamycins (B7979662) exert their bactericidal effect by targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA. wikipedia.orgnih.govstudy.com This inhibition halts the process of transcription, which in turn prevents the synthesis of proteins necessary for bacterial survival, ultimately leading to cell death. youtube.com

The interaction is characterized by high-affinity, non-covalent binding of the rifamycin (B1679328) molecule to the RNAP enzyme. pnas.org Research has established that rifamycins are most effective at the early stages of transcription. nih.gov They prevent the elongation of the nascent RNA chain beyond a length of just two to three nucleotides. wikipedia.orgrcsb.org Once the RNA transcript grows longer than this, the enzyme complex becomes resistant to the inhibitory effects of the antibiotic, indicating that the binding site is blocked by the elongating RNA chain. wikipedia.orgguidetopharmacology.org

Structural Biology of Rifamycin-RNAP Interactions

Crystallographic and biochemical studies have provided a detailed understanding of how rifamycins interact with bacterial RNAP at a molecular level.

The binding site for rifamycins is located in a deep pocket within the β-subunit of the bacterial RNA polymerase. wikipedia.orgrcsb.orgbiorxiv.org This pocket is situated within the DNA/RNA channel, approximately 12 Å away from the enzyme's active catalytic site (the Mg2+ ion center). wikipedia.org Genetic studies confirm this localization, as nearly all mutations conferring resistance to rifamycins map to the rpoB gene, which encodes the β-subunit. nih.gov The binding pocket is highly conserved among various bacterial species, but differs significantly from that of eukaryotic RNAPs, explaining the antibiotic's selective toxicity. wikipedia.org

| Residue (E. coli numbering) | Interaction Type | Part of Rifamycin Involved | Reference |

|---|---|---|---|

| Arg529, Gln513, Phe514 | Hydrogen Bonds | Hydroxyl groups of the ansa bridge | wikipedia.org |

| His526, Ser531 | Hydrogen Bonds | Naphthol ring hydroxyls | wikipedia.orgbiorxiv.org |

| Asp516 | Electrostatic Interaction | Ansa bridge | wikipedia.orgbiorxiv.org |

| Pro564, Leu511, Leu533 | Hydrophobic Interactions | Ansa bridge and naphthol ring | wikipedia.org |

The primary mechanism of inhibition is a direct physical blockage, known as a steric-occlusion model. wikipedia.orgpnas.org When a rifamycin molecule is bound within its pocket on the RNAP β-subunit, it physically obstructs the path of the elongating RNA transcript. wikipedia.orgrcsb.org As the nascent RNA chain attempts to extend beyond two or three nucleotides, it clashes with the bound antibiotic molecule. rcsb.org This steric hindrance prevents further elongation of the transcript, effectively halting transcription at the initiation phase and causing the release of abortive, non-functional short RNA fragments. wikipedia.org

The high-affinity binding of rifamycins to RNAP is dictated by specific chemical features of the antibiotic molecule. The ansamycin structure consists of an aromatic naphthoquinone core spanned by an aliphatic ansa chain. wikipedia.orgwikipedia.org Key functional groups responsible for the interaction include:

Hydroxyl Groups: Four specific hydroxyl groups on the ansa bridge and the naphthol ring are critical for forming hydrogen bonds with amino acid residues in the RNAP binding pocket. wikipedia.org These interactions anchor the molecule firmly in place.

The Naphthoquinone Ring: This planar aromatic structure engages in hydrophobic and van der Waals interactions with nonpolar residues lining the binding site. wikipedia.org

The Ansa Bridge: The conformation of this aliphatic chain is crucial for fitting snugly into the binding pocket and establishing multiple contact points with the enzyme. wikipedia.org

The specific three-dimensional arrangement of these groups ensures a tight and stable complex between the rifamycin and the RNAP, which is essential for its potent inhibitory activity.

Rifamycins exhibit a high degree of selective toxicity, potently inhibiting bacterial RNAP while having a minimal effect on eukaryotic RNAPs. wikipedia.orgnih.gov The binding constant for prokaryotic RNAP is at least 100 times lower (indicating higher affinity) than for the corresponding eukaryotic enzymes. wikipedia.org This selectivity arises from structural differences in the rifamycin binding site between prokaryotic and eukaryotic polymerases. wikipedia.org The amino acid residues that form the binding pocket are highly conserved among bacteria but are not conserved in their eukaryotic counterparts, preventing the high-affinity binding required for inhibition. wikipedia.org

Biophysical and Biochemical Characterization of Binding Dynamics

Kinetic studies have revealed that the interaction between rifamycins and RNAP is a multi-step process. The initial binding is a rapid, reversible bimolecular event, which is then followed by a slower isomerization step. acs.org This second step involves a conformational change in the enzyme-inhibitor complex, leading to a more stable and tightly bound state (ER'). acs.org

Biophysical techniques such as fluorescence quenching have been used to monitor these binding events in real-time. acs.org These studies show that the rates of association and dissociation differ depending on the state of the RNAP, whether it is a free core enzyme, a holoenzyme, or a holoenzyme complexed with DNA. acs.org The formation of the stable ER' complex is thought to be the key step that effectively inactivates the enzyme and prevents RNA chain elongation. acs.org

Kinetic Studies of Enzyme Inhibition

Kinetic studies have been instrumental in quantifying the interaction between rifamycins and bacterial RNA polymerase. These analyses reveal that rifamycins function by forming a highly stable, non-covalent complex with the RNAP enzyme. capes.gov.br The inhibition process is potent, with effective concentrations for E. coli RNAP being in the nanomolar range. nih.gov

Research on the interaction between Rifampicin (B610482) and Escherichia coli RNAP demonstrates that the antibiotic binds to the enzyme in a 1:1 stoichiometric ratio. capes.gov.br The formation of this enzyme-inhibitor complex is a reversible process characterized by a slow dissociation rate, contributing to its powerful inhibitory effect. Kinetic rate constants have been determined, showing that the association rate follows second-order kinetics, while the dissociation follows first-order kinetics. capes.gov.br

The stability of the rifamycin-RNAP complex is influenced by environmental factors. For instance, the half-life of the Rifampicin-RNAP complex decreases significantly as the temperature increases, from 12 hours at 0°C to just 9 minutes at 37°C. capes.gov.br This indicates that the bonds holding the complex together are sensitive to thermal energy. Furthermore, the nature of the solvent affects the binding affinity; less polar solvents decrease the association rate and increase the dissociation rate, suggesting that lipophilic interactions play a crucial role in the formation of the complex. capes.gov.br The primary effect of this binding is the blockade of the translocation step that occurs after the formation of the very first phosphodiester bond in the nascent RNA chain. researchgate.net

| Parameter | Value at 0°C | Value at 37°C | Kinetic Order |

|---|---|---|---|

| Association Rate Constant (ka) | 6 × 104 M-1 s-1 | 1.2 × 106 M-1 s-1 | Second-order |

| Dissociation Rate Constant (kd) | - | - | First-order |

| Half-life of Complex (t1/2) | 12 hours | 9 minutes | N/A |

| Equilibrium Constant (K) | 3.5 × 10-10 M | 10-9 M | N/A |

Structural Analyses of Rifamycin-RNAP Complexes (e.g., X-ray Crystallography)

X-ray crystallography has provided definitive, high-resolution insights into the structural basis of RNAP inhibition by rifamycins. nih.govnih.gov These studies have revealed that rifamycins bind to a well-defined pocket on the β subunit of the bacterial RNA polymerase. nih.govnih.gov This binding site is situated deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's catalytic active site, where the phosphodiester bonds of the RNA transcript are formed. nih.govasm.org

The rifamycin molecule fits snugly into this pocket, with its ansa-naphthalene core making numerous contacts with the amino acid residues of the β subunit. nih.govrcsb.org The structure of the Thermus aquaticus core RNAP in complex with Rifampicin shows that the inhibitor is held in place by a series of hydrogen bonds and hydrophobic interactions. nih.govnih.gov Specifically, oxygen atoms on the rifamycin molecule form hydrogen bonds with residues in the RNAP, while the larger aromatic and aliphatic structures engage in lipophilic interactions. capes.gov.brnih.gov

The mechanism of inhibition elucidated by these structures is one of steric hindrance. nih.govnih.gov As the RNAP initiates transcription, the nascent RNA chain begins to elongate. The bound rifamycin molecule acts as a physical barrier, directly obstructing the path of the growing RNA transcript. nih.govrcsb.org This blockage prevents the RNA chain from extending beyond a length of two to three nucleotides, effectively aborting the transcription process. nih.govnih.gov

Structural studies of RNAP from rifamycin-resistant bacteria have further validated this mechanism. The majority of resistance-conferring mutations are found in the rpoB gene, which codes for the β subunit. nih.gov These mutations result in amino acid substitutions within or near the rifamycin binding pocket. nih.govresearchgate.net For example, mutations like H526Y reshape the binding pocket, creating steric conflicts that prevent the rifamycin from binding effectively. nih.govresearchgate.net Other mutations, such as S531L, cause a disordering of the binding interface upon inhibitor binding, which reduces the affinity of RNAP for the drug. nih.govrcsb.org

| PDB ID | Complex | Organism | Resolution (Å) |

|---|---|---|---|

| 4KMU | E. coli RNAP with Rifampicin | Escherichia coli | 3.85 |

| 5UAL | E. coli RNAP (S531L mutant) with Rifampin | Escherichia coli | 3.89 |

| 1I6V | T. aquaticus core RNAP with Rifampicin | Thermus aquaticus | 3.30 |

| 7SZJ | E. coli RNAP with Rifamycin and promoter DNA | Escherichia coli K-12 | N/A (Cryo-EM) |

Mechanisms of Resistance to Rifamycins Research into Rifamycin Q Sensitivity

Target-Mediated Resistance Mechanisms

The primary target of rifamycin (B1679328) antibiotics is the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), an essential enzyme for transcription. nih.gov Modifications to this target that prevent or reduce the binding affinity of the antibiotic are a common and effective resistance strategy.

The gene encoding the β-subunit of RNA polymerase, rpoB, is a hotspot for mutations that confer resistance to rifamycins (B7979662). nih.govfrontiersin.org These mutations result in amino acid substitutions in the RNAP protein, which can alter the three-dimensional structure of the rifamycin binding pocket. nih.gov This structural change can hinder the stable interaction between Rifamycin Q and its target, thereby diminishing its inhibitory effect on transcription. While specific point mutations conferring resistance solely to this compound are not extensively documented, the wealth of data on other rifamycins provides a strong predictive framework. Mutations that affect the binding of rifampicin (B610482) are highly likely to impact the activity of this compound due to their structural similarities.

Within the rpoB gene, a specific 81-base-pair region has been identified as the Rifamycin Resistance-Determining Region (RRDR). nih.govasm.orgtandfonline.com A vast majority of clinically observed rifamycin resistance is associated with mutations within this well-defined segment. dovepress.combrieflands.comasm.orgfrontiersin.org These mutations directly affect the amino acid residues that form the binding pocket for the rifamycin molecule. Although direct studies on the RRDR in the context of this compound sensitivity are limited, it is the primary locus for investigating target-mediated resistance to this compound.

Table 1: Common Mutations in the rpoB Gene Associated with Rifamycin Resistance

| Codon Change | Amino Acid Substitution | Level of Resistance (General Rifamycins) |

|---|---|---|

| Ser531Leu | Serine to Leucine | High |

| His526Tyr | Histidine to Tyrosine | High |

This table represents common mutations found to confer resistance to rifamycins like rifampicin and serves as a likely model for resistance to this compound.

Molecular dynamics simulations and other computational approaches have been instrumental in visualizing and quantifying the impact of rpoB mutations on rifamycin binding. nih.govdoaj.orgmdpi.comresearchgate.net These studies reveal that single amino acid changes can disrupt critical hydrogen bonds and hydrophobic interactions between the antibiotic and the RNA polymerase. nih.gov For instance, mutations can introduce steric hindrance or alter the electrostatic environment of the binding site, leading to a significant decrease in binding affinity. While specific molecular dynamics studies for this compound are not widely available, the principles derived from simulations with rifampicin and other analogs are directly applicable to understanding how mutations would likely compromise the binding of this compound. doaj.orgmdpi.com

Enzymatic Inactivation of Rifamycins

The second major category of resistance involves the production of enzymes that chemically modify and inactivate the rifamycin molecule, rendering it incapable of binding to its RNAP target. nih.gov

A significant mechanism of enzymatic inactivation is carried out by ADP-ribosyltransferases (Arr). nih.govjove.comnih.govdrugbank.comresearchgate.netresearchgate.net These enzymes catalyze the transfer of an ADP-ribose moiety from NAD+ to a hydroxyl group on the ansa chain of the rifamycin molecule. nih.govnih.govjove.com This modification adds a bulky chemical group that sterically hinders the antibiotic from fitting into its binding site on the RNA polymerase. nih.gov The activity of Arr has been demonstrated against a range of rifamycins, and it is a plausible mechanism of resistance against this compound.

Another enzymatic strategy for rifamycin inactivation is through glycosylation, mediated by glycosyltransferases. nih.govresearchgate.net These enzymes attach a sugar moiety, typically glucose, to a hydroxyl group on the ansa chain of the rifamycin. nih.govnih.gov Similar to ADP-ribosylation, this glycosylation event alters the structure of the antibiotic, preventing its effective binding to the RNA polymerase. While the specific susceptibility of this compound to glycosyltransferases has not been extensively studied, this mechanism is a known route of resistance for the rifamycin class of antibiotics. nih.govresearchgate.net

Table 2: Enzymatic Inactivation Mechanisms of Rifamycins

| Enzyme Family | Mechanism of Action | Effect on Rifamycin |

|---|---|---|

| ADP Ribosyltransferases (Arr) | Covalent addition of an ADP-ribose group | Steric hindrance preventing binding to RNAP |

Inability to Generate Article on "this compound" Due to Lack of Scientific Data

Despite a comprehensive search of scientific literature and chemical databases, no specific information can be found for a compound designated as "this compound." Consequently, it is not possible to generate a scientifically accurate article focusing solely on this subject as requested.

The detailed outline provided requires in-depth research findings on the mechanisms of resistance to a specific chemical entity, this compound. This includes its sensitivity to enzymatic inactivation by phosphotransferases and monooxygenases, the structural and mechanistic details of these enzymes, its interaction with efflux pumps, and its role in biofilm-related resistance.

However, extensive searches have yielded no data pertaining specifically to "this compound." The available body of research on rifamycin resistance mechanisms focuses overwhelmingly on well-established derivatives such as Rifampicin (also known as Rifampin), Rifabutin (B1679326), Rifapentine, and Rifamycin SV.

The mechanisms of resistance mentioned in the requested outline are well-documented for the rifamycin class of antibiotics in general:

Phosphotransferases (RPH): These enzymes inactivate rifamycins by phosphorylation, and their activity has been studied against common rifamycins like Rifampicin. nih.govnih.gov

Monooxygenases: These enzymes can modify and degrade rifamycins, representing another pathway of enzymatic resistance. nih.govfrontiersin.orgmcmaster.ca

Efflux Pumps: Systems that actively transport antibiotics out of the bacterial cell contribute to resistance against the rifamycin class. rcsb.orgnih.govnih.gov

Biofilm Formation: The growth of bacteria in biofilm communities is a known factor in reduced susceptibility to various antibiotics, including rifamycins. nih.govnih.govmdpi.com

All available scientific literature discusses these resistance pathways in the context of known and clinically relevant rifamycins. Without any specific data on "this compound," generating the requested article would require speculation and fabrication of data, which would violate the principles of scientific accuracy.

Therefore, until "this compound" is described in the scientific literature, it is impossible to fulfill the request for a detailed article on this specific compound.

Strategies to Circumvent Resistance in Research Contexts

Design of Derivatives Active Against Resistant Strains

There is no publicly available research detailing the design and synthesis of this compound derivatives aimed at overcoming resistance in bacterial strains. The scientific community has focused on modifying other rifamycins, for instance, by altering the C25 position of the ansa bridge to create compounds that are not recognized by inactivating enzymes like ADP-ribosyltransferases. Another approach has been the development of hybrid antibiotics that combine a rifamycin core with another antibacterial agent. However, no such studies have been reported for this compound.

Structure Activity Relationship Sar Studies and Analog Development for Rifamycin Q

Chemical Modification Strategies and Synthesis of Rifamycin (B1679328) Q Analogues

Synthetic strategies for creating Rifamycin Q analogues primarily involve derivatization at specific, chemically accessible positions on the rifamycin scaffold and the creation of hybrid molecules.

Modifications to the rifamycin structure have historically yielded significant improvements in pharmacological properties, with the majority of clinically used derivatives being modified at the C-3 and/or C-4 positions of the naphthalene (B1677914) ring. nih.govacs.org The introduction of a formyl group at the C-3 position, creating 3-formylrifamycin SV, serves as a key step for synthesizing a variety of clinically relevant derivatives, including rifampicin (B610482). This reactive group allows for diverse chemical reactions, such as the formation of Schiff bases, which facilitates extensive SAR studies. A number of semisynthetic derivatives with modifications at positions 3 and/or 4 have demonstrated in vitro antibacterial activities comparable to rifampicin. nih.gov For instance, the development of C-3/C-4 benzoxazino derivatives of kanglemycin, a related rifamycin congener, led to improved activity against wild-type bacteria and even some rifampicin-resistant strains. researchgate.net

While the C-3/C-4 positions are common targets, other sites on the ansa chain, such as C-21, C-23, and C-25, are also critical for biological activity. The hydroxyl groups at C-21 and C-23 are essential for binding to bacterial RNA polymerase (RNAP) through hydrogen bonds, and modifications at these sites often reduce potency. nih.govfrontiersin.orgacs.org Enzymatic modifications like phosphorylation at the C-21 hydroxyl and ADP-ribosylation or glycosylation at the C-23 hydroxyl are known resistance mechanisms that disrupt this critical interaction. frontiersin.orgacs.orgfrontiersin.org

The C-25 position, which naturally bears an acetyl group, can be hydrolyzed to a de-acetylated compound. epo.org This C-25 alcohol can then be further modified. nih.gov For example, C-25 carbamate (B1207046) derivatives have been developed to block ADP-ribosylation at the nearby C-23 position, enhancing activity against certain mycobacteria like Mycobacterium abscessus. asm.orggoogle.com Studies have shown that combining an oxidatively resistant naphthoquinone core with C-25 modifications that block enzymatic inactivation can significantly improve potency. asm.org

Table 1: Summary of Derivatization Strategies for Rifamycin Analogues

| Position(s) | Type of Modification | Rationale / Outcome | Key Findings |

| C-3 / C-4 | Introduction of formyl groups, amines, hydrazones, benzoxazino rings | Improve oral bioavailability, potency, and overcome resistance. nih.govacs.org | Historically the most successful site for generating clinically used derivatives like rifampicin and rifaximin. nih.govacs.org |

| C-21 | Phosphorylation (enzymatic) | A bacterial resistance mechanism. frontiersin.orgacs.orgfrontiersin.org | Modification of this critical hydroxyl group leads to significantly lower binding affinity to RNAP. frontiersin.org |

| C-23 | ADP-ribosylation, Glycosylation (enzymatic) | Bacterial resistance mechanisms. frontiersin.orgacs.orgfrontiersin.org | Blocks a key hydrogen bonding site, preventing effective inhibition of RNAP. acs.org |

| C-25 | Hydrolysis of acetate (B1210297), Carbamate formation | Enhance activity against resistant strains by blocking C-23 modifications. nih.govasm.org | C-25 carbamate derivatives showed improved activity against M. abscessus by preventing ADP-ribosylation. asm.org |

A novel approach to combatting bacterial resistance involves the creation of dual-pharmacophore antibiotics. Rifaquizinone is one such hybrid molecule that combines the rifamycin scaffold with a fluoroquinolone-like compound. contagionlive.com This strategy aims to create a single molecule that inhibits both RNA polymerase (the target of rifamycins) and DNA gyrase/topoisomerase IV (the targets of quinolones). contagionlive.com The development of these hybrids was partly influenced by treatment guidelines that recommend combination therapy of rifampin with a fluoroquinolone for certain infections. contagionlive.com The rationale is that a single, dual-action molecule could overcome issues of antagonism sometimes observed between the two separate drugs and potentially evade certain resistance mechanisms. contagionlive.com

Advanced Analytical and Methodological Approaches in Rifamycin Q Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in the characterization of Rifamycin (B1679328) Q, providing detailed information about its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of rifamycin derivatives. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the complex proton (¹H) and carbon (¹³C) spectra of these molecules. researchgate.netmdpi.com Techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are used to establish connectivity between protons and carbons, respectively, which is crucial for the complete structural assignment of rifamycins (B7979662) and their derivatives. researchgate.net For instance, in the study of rifamycin analogues, extensive analysis of 1D and 2D NMR data is essential for elucidating their structures. mdpi.comnih.gov Quantitative ¹H NMR (qH-NMR) can be utilized for purity evaluation and the determination of potential impurities. ijpsonline.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the Rifamycin Q molecule. The technique is used to confirm the three-dimensional organization of the pharmacophore, which is essential for its antibacterial activity. capes.gov.br FTIR analysis can detect characteristic peaks corresponding to specific chemical bonds, such as N-H stretching, C-H bonding, and C=O groups. mdpi.com In studies of rifamycin derivatives, FTIR is often used in conjunction with other spectroscopic methods to confirm structural features. researchgate.netasianpubs.org For example, the interaction of rifampicin (B610482) with other molecules can induce changes in its IR spectrum, providing insights into binding mechanisms. researchgate.net

Mass Spectrometry

Mass spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. High-resolution electrospray ionization mass spectrometry (HRESI-MS) is frequently used to determine the molecular formula of rifamycin compounds. mdpi.comnih.gov In studies of this compound, which is an oxidized form of rifampicin, its precursor and product ions in mass spectrometry have been observed at m/z values similar to those of rifampicin. mdpi.com Specifically, the precursor ion of this compound has been identified at m/z 822.2, yielding product ions at m/z 790.2 and 397.6. mdpi.com Different mass spectrometry techniques, such as thermospray and electrospray ionization, can provide complementary data for the analysis of rifamycins. oup.com

Crystallographic Studies for High-Resolution Structural Data

Crystallographic methods offer unparalleled, high-resolution insights into the three-dimensional structure of this compound and its interactions with biological macromolecules.

X-ray Diffraction of this compound and its Derivatives

X-ray diffraction analysis of single crystals provides the most precise information about the molecular structure of rifamycins. nih.gov While a specific crystal structure for this compound is not detailed in the provided results, the methodology is well-established for its parent compounds and derivatives. For instance, the crystal structure of 24-desmethylrifamycin S was confirmed by X-ray crystallography, revealing a dimeric form. nih.gov Powder X-ray diffraction (PXRD) is another valuable technique used to determine the crystalline forms of rifamycin preparations. researchgate.netijcrt.org The flexibility of the rifamycin structure has been observed through the analysis of different crystal forms, which can have implications for understanding their biological activity. researchgate.net

Co-crystallization with Target Enzymes (RNAP, Resistance Enzymes)

Understanding how this compound interacts with its primary target, the bacterial DNA-dependent RNA polymerase (RNAP), is crucial for comprehending its mechanism of action. Co-crystallization of rifamycins with RNAP has provided detailed structural information about their binding pocket on the β subunit of the enzyme. embopress.orgfrontiersin.org These studies have shown that key hydrogen bonds are formed between the hydroxyl groups of the rifamycin molecule and the RNAP, effectively blocking the path of the elongating RNA transcript. embopress.orgfrontiersin.orgasm.org Furthermore, co-crystallization with resistance enzymes, such as those that catalyze ADP-ribosylation, has elucidated mechanisms of antibiotic inactivation. nih.gov These structural insights are invaluable for the design of new rifamycin derivatives that can overcome resistance. nih.gov

Table 1: Spectroscopic Data for this compound

| Technique | Ion/Fragment (m/z) | Observation |

|---|---|---|

| Mass Spectrometry | 822.2 | Precursor ion [M+H]⁺ |

| Mass Spectrometry | 790.2 | Product ion, chosen for quantitative analysis mdpi.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 24-desmethylrifamycin S |

| Rifabutin (B1679326) |

| Rifampicin |

| Rifamycin B |

| Rifamycin O |

| This compound |

| Rifamycin S |

| Rifamycin SV |

| Rifamycin W |

| Rifaximin |

| Sorangicin |

Computational Chemistry and Bioinformatics in this compound Research

While direct research on this compound is limited, computational and bioinformatic approaches extensively applied to its close analog, rifampicin, provide a clear framework for how this compound can be studied. These methods are crucial for understanding its interactions with biological targets, predicting its properties, and guiding the development of novel derivatives.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a rifamycin, and its protein target, typically the β-subunit of RNA polymerase (RNAP), encoded by the rpoB gene. nih.govresearchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.gov For instance, in studies involving rifampicin, docking is used to screen potential derivatives and to understand how mutations in the rpoB gene affect binding. mdpi.comresearchgate.net The binding affinity is often expressed as a docking score in kcal/mol, with more negative values indicating a stronger interaction. researchgate.net Studies have shown that mutations can alter the binding pocket residues, leading to poorer docking scores and reduced efficacy. mdpi.com For example, docking of rifampicin against the wild-type RNAP beta-subunit yielded a binding score of -8.7 kcal/mol, which decreased to -7.4 kcal/mol against a mutated protein, indicating a loss of favorable interactions. ucl.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more detailed view than static docking models. nih.govtandfonline.com These simulations, often run for hundreds of nanoseconds or even microseconds, can reveal conformational changes in the protein, the stability of the ligand in the binding pocket, and key interactions like hydrogen bonds. nih.govmdpi.com For example, MD simulations have been used to analyze the effect of resistance-conferring mutations (e.g., Asp441Val, Ser456Gln) on rifampicin binding, showing that such mutations can destabilize the complex and reduce binding affinity. mdpi.comresearchgate.net The stability of the simulation can be assessed by monitoring the root mean square deviation (RMSD) of the protein and ligand over time. nih.gov

| Computational Method | Key Finding/Observation | Impact of Mutation | Reference |

|---|---|---|---|

| Molecular Docking | Identified key hydrogen bonds between rifampicin and residues like Arg454 and Phe439 in wild-type RpoB. | Mutations lead to different interacting residues and comparatively poor docking scores. | mdpi.com |

| Molecular Dynamics (MD) | Simulations revealed that mutations Asp441Val and Ser456L distort the binding pocket. | Mutations led to the disappearance of a critical hydrogen bond with residue R454, reducing binding affinity. | nih.gov |

| MD & Binding Free Energy | Calculations showed that Asp441Val, Ser456Gln, and His454Pro mutations had detrimental effects on rifampicin binding. | Mutations distorted communication pathways within the protein, leading to conformational changes that hinder binding. | mdpi.comresearchgate.net |

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and thermodynamic properties of molecules with high accuracy. researchgate.netnih.gov In the context of rifamycins, DFT can be employed to understand the intrinsic properties of the drug molecule itself and its interactions with other molecules.

Researchers use DFT to optimize the molecular geometry, calculate vibrational frequencies, and determine thermodynamic parameters such as enthalpy (ΔH) and Gibbs free energy (ΔG). researchgate.net For example, a study on the interaction between protonated rifampicin (RIF+) and deprotonated oxalic acid (OXA-) used DFT with different functionals (like ωB97X-D and B3LYP) to calculate the interaction energies. The results showed favorable thermodynamic parameters, with a calculated Gibbs free energy (ΔG) of -14.81 kcal/mol and an enthalpy (ΔH) of -25.77 kcal/mol for the interaction, indicating a stable complex. researchgate.net Such calculations are vital for understanding formulation properties and reaction mechanisms at the quantum level. researchgate.netnih.gov

| Thermodynamic Parameter | Functional: ωB97X-D (kcal/mol) | Functional: B3LYP (kcal/mol) | Reference |

|---|---|---|---|

| ∆EZPVE+BSSE | -19.62 | -16.16 | researchgate.net |

| ∆G₂₉₈ | -14.81 | -13.88 | researchgate.net |

| ∆H | -25.77 | -23.24 | researchgate.net |

Network Analysis for Protein-Ligand Interactions

Dynamic Residue Network (DRN) analysis is a bioinformatic technique applied to trajectories from MD simulations to map communication pathways within a protein. mdpi.comresearchgate.net This method models the protein as a network of nodes (amino acid residues) connected by edges, where the connections are weighted by the correlation of their movements.

In rifamycin research, DRN analysis helps elucidate how mutations far from the binding site can still confer resistance. By analyzing the network, researchers can identify critical "hub" residues that are important for protein stability and function. mdpi.com Studies on rifampicin resistance have shown that mutations often distort the communication values of these critical hubs. researchgate.net This disruption alters the protein's conformational dynamics, which in turn perturbs the ligand-binding site and reduces the drug's effectiveness, even if the mutation does not directly contact the drug. nih.govmdpi.comresearchgate.net This systems-level view of protein dynamics is critical for understanding the allosteric effects of resistance mutations. nih.gov

In Silico Prediction of Binding Affinities

In silico methods are widely used to predict the binding affinity of potential drug candidates, providing a rapid and cost-effective way to screen large libraries of compounds before committing to laboratory synthesis. scifiniti.comembopress.org These predictions are typically based on molecular docking scores, which estimate the free energy of binding.

For example, a study aimed at identifying novel rifampicin derivatives used docking to screen compounds against a target protein. researchgate.net The parent rifampicin molecule showed a binding energy of -8.8 Kcal/mol, and the goal was to find derivatives with even better (more negative) binding energies. researchgate.net One promising derivative, RIF-155841, was identified with a superior binding energy of -8.1 Kcal/mol against a different target, ribonuclease VapC2. researchgate.net Another common approach is the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate physicochemical properties of molecules with their biological activities to predict the potency of new compounds. researchgate.netmdpi.com

Genetic and Molecular Biology Tools for Biosynthesis and Resistance Studies

Genetic engineering techniques are fundamental to studying and manipulating the biosynthetic pathways of antibiotics like rifamycins and for investigating the mechanisms of resistance.

Gene Knockout and Overexpression Techniques

Gene knockout and overexpression are powerful tools for functional genomics, allowing researchers to determine the role of specific genes in a biological process. frontiersin.orgnih.gov

Gene Knockout: In this technique, a specific gene is deleted or inactivated to observe the effect on the organism. In the context of rifamycin biosynthesis in the producer strain Amycolatopsis mediterranei, knocking out genes in the rifamycin biosynthetic cluster has led to the production of novel derivatives. For example, the deletion of the rifT gene, which was predicted to encode a dehydrogenase, resulted in the production of eleven new 8-deoxy-rifamycin derivatives. nih.gov Similarly, removing the rifQ gene has been shown to increase the production of rifamycin B derivatives. frontiersin.org These studies demonstrate that targeted gene inactivation is an effective strategy for generating structural diversity in rifamycins.

| Organism | Gene(s) Manipulated | Technique | Observed Outcome | Reference |

|---|---|---|---|---|

| Amycolatopsis mediterranei S699 | rifT | Gene Knockout | Production of eleven new 8-deoxy-rifamycin derivatives. | nih.gov |

| Amycolatopsis mediterranei S699 | rifQ | Gene Knockout | Increased production of rifamycin B derivatives. | frontiersin.org |

| Amycolatopsis mediterranei S699 | rifO | Overexpression | Investigated as a tool to increase production of rifamycin derivatives. | frontiersin.org |

| Actinomadura sp. TRM71106 | LuxR (pathway-specific regulator) | Overexpression | Activation of a silent rifamycin-like biosynthetic gene cluster. | nih.gov |

| Streptomyces roseosporus | crp | Overexpression | 22.1% increase in daptomycin (B549167) production, a model for enhancing secondary metabolite synthesis. | frontiersin.org |

Based on a thorough review of scientific literature, it has become clear that generating an article on the chemical compound This compound that strictly adheres to the requested advanced analytical and methodological outline is not feasible.

While a compound designated as this compound does exist and is noted in chemical databases and older literature as a thiazorifamycin google.comjst.go.jp, there is a significant lack of specific, in-depth research data for this particular molecule corresponding to the advanced topics specified in the outline. Methodologies such as transposon mutagenesis, RNA-sequencing for gene expression analysis, and detailed cell-free biosynthetic studies are not documented for the compound "this compound" in available scientific sources.

It is highly probable that the subject of interest is the rifQ gene , a crucial regulatory element in the biosynthetic pathway of the broader rifamycin family of antibiotics. The topics listed in the provided outline—transposon mutagenesis, RNA-seq, and various assay systems—are directly applicable to the study of this gene and its protein product, RifQ.

The rifQ gene encodes a TetR-family transcriptional repressor protein (RifQ) that plays a key role in a feedback regulatory system within the rifamycin-producing bacterium, Amycolatopsis mediterranei nih.govnih.gov. The RifQ protein controls the expression of rifP, a gene encoding an efflux pump that transports rifamycin out of the bacterial cell nih.govresearchgate.net. By repressing this pump, RifQ allows for the intracellular accumulation of rifamycin B. When rifamycin B reaches a certain concentration, it binds to and inactivates the RifQ repressor, which in turn allows the expression of the RifP efflux pump, preventing toxic intracellular levels of the antibiotic nih.gov.

Research has shown that genetic manipulation of the rifQ gene, such as its deletion, can lead to a significant increase in the production of rifamycin and its derivatives nih.gov. This makes the rifQ gene a key target for genetic engineering and advanced molecular studies aimed at enhancing antibiotic yields.

Given the strict instruction to focus solely on the chemical compound "this compound," and the absence of corresponding research for the specified outline, we cannot provide a scientifically accurate and informative article as requested. The available data aligns the requested research methods with the rifQ gene, not the compound this compound.

In Vitro and Cell-Based Assay Systems for Research

Confocal Fluorescence Imaging for In Vitro Cell Studies

Confocal fluorescence imaging is a powerful, high-resolution optical imaging technique utilized to reconstruct three-dimensional images from fluorescently labeled samples. This method is instrumental in cellular and molecular biology for visualizing the subcellular localization of molecules and understanding dynamic cellular processes. In the context of drug discovery and development, it provides critical insights into the interaction of therapeutic compounds with both host and pathogenic cells. While specific studies employing confocal fluorescence imaging for this compound are not extensively documented in publicly available literature, the application of this technique to closely related rifamycin compounds, such as rifampicin, provides a clear framework for its potential use in advancing this compound research.

The core principle of confocal microscopy involves the use of a spatial pinhole to eliminate out-of-focus light, thereby increasing optical resolution and contrast compared to conventional fluorescence microscopy. A focused laser beam excites fluorescent probes within the specimen, and the emitted fluorescence is captured through the same objective lens. The pinhole aperture in the confocal plane ensures that only light from the focal plane reaches the detector, allowing for the collection of sharp, optical sections of the specimen. By acquiring a series of these optical sections at different depths (a process known as z-stacking), a 3D reconstruction of the sample can be generated.

In the study of antibacterial agents like this compound, confocal fluorescence imaging can be employed to investigate several key aspects of its activity in vitro. These include:

Cellular Uptake and Intracellular Distribution: By labeling this compound with a fluorescent tag or utilizing its intrinsic fluorescence, if any, researchers can visualize its entry into host cells (e.g., macrophages) and bacterial cells. This allows for the qualitative and quantitative assessment of drug accumulation within different cellular compartments.

Interaction with Bacterial Biofilms: Biofilms represent a significant challenge in treating bacterial infections. Confocal imaging can be used to assess the ability of this compound to penetrate bacterial biofilms and exert its antibacterial effect. Live/dead staining assays, often used in conjunction with confocal microscopy, can provide a visual representation of the bactericidal or bacteriostatic effects of the compound within the complex biofilm structure.

Co-localization Studies: To understand the mechanism of action, fluorescently labeled this compound can be used in co-localization experiments with specific cellular organelles or proteins. For instance, co-localization with bacterial nucleoids would provide visual evidence supporting its known mechanism of inhibiting bacterial RNA polymerase.

Detailed Research Findings from Related Rifamycins

To illustrate the potential of this technique for this compound research, we can look at studies conducted on rifampicin. For example, confocal laser scanning microscopy has been effectively used to demonstrate the enhanced disruption of methicillin-resistant Staphylococcus aureus (MRSA) biofilms when rifampin is used in combination with fluoroquinolones. In these studies, bacterial viability within the biofilm is assessed using fluorescent dyes like SYTO 9 (staining live bacteria green) and propidium (B1200493) iodide (staining dead bacteria red). A marked increase in red fluorescence in combination-treated biofilms indicates a synergistic bactericidal effect.

Another application is the visualization of rifampicin uptake by host cells to understand its efficacy against intracellular pathogens. Studies have used fluorescently labeled nanoparticles loaded with rifampicin to track their internalization into macrophages and subsequent co-localization with intracellular bacteria.

The following data tables, derived from research on other rifamycins, exemplify the type of quantitative and qualitative data that could be generated for this compound using confocal fluorescence imaging.

Table 1: Illustrative Data on Biofilm Viability Assay using Confocal Microscopy

| Treatment Group | Green Fluorescence (Live Bacteria) | Red Fluorescence (Dead Bacteria) | Biofilm Viability |

| Control (Untreated) | High | Low | High |

| This compound (Hypothetical) | Moderate | Moderate | Moderate |

| Comparator Antibiotic | High | Low | High |

| This compound + Synergist | Low | High | Low |

This table is a hypothetical representation based on typical outcomes from biofilm viability assays using confocal microscopy and is intended to illustrate the potential application for this compound research.

Table 2: Example of Cellular Uptake Analysis via Confocal Imaging

| Cell Line | Compound | Incubation Time (hours) | Intracellular Fluorescence Intensity (Arbitrary Units) | Subcellular Localization |

| Macrophage (RAW 264.7) | Fluorescently-labeled this compound (Hypothetical) | 1 | 150 | Cytoplasm, Phagosomes |

| Macrophage (RAW 264.7) | Fluorescently-labeled this compound (Hypothetical) | 4 | 450 | Cytoplasm, Phagosomes |

| Epithelial Cell (A549) | Fluorescently-labeled this compound (Hypothetical) | 4 | 200 | Cytoplasm |

This table provides a hypothetical example of data that could be obtained from studying the cellular uptake and localization of a fluorescently labeled version of this compound.

Future Directions and Emerging Research Avenues for Rifamycin Q

Exploration of Undiscovered Rifamycin (B1679328) Q Analogues from Natural Sources

The discovery of rifamycins (B7979662) was a landmark in antibiotic history, originating from the bacterium Amycolatopsis rifamycinica (previously known as Amycolatopsis mediterranei). ontosight.aimdpi.com However, the vast metabolic potential of microorganisms remains largely untapped. Modern genome mining techniques have revealed that numerous actinomycetes from diverse and extreme environments harbor biosynthetic gene clusters (BGCs) for rifamycin-like compounds. nih.gov For instance, investigations into rare actinomycetes from the Taklamakan Desert have identified BGCs with the potential to synthesize novel rifamycin analogues. nih.gov Similarly, marine actinomycetes, such as Salinispora arenicola, and other genera like Micromonospora have been identified as producers of new rifamycin structures, including 16-demethylrifamycins. nih.govacs.orgmdpi.com

These discoveries highlight a crucial research direction: a systematic exploration of these microbial reservoirs specifically for analogues of Rifamycin Q. By applying integrated genomic and metabolomic approaches to newly isolated strains from unique ecological niches, researchers can aim to uncover naturally produced this compound derivatives. These natural analogues may possess unique structural modifications that could offer advantages in terms of efficacy, spectrum of activity, or ability to evade existing resistance mechanisms. The low yield of some rifamycins in laboratory fermentations, often due to the accumulation of linear intermediates, suggests that activating silent or under-expressed genes within these newly discovered BGCs could lead to a wider array of cyclic rifamycin analogues, including novel variants of this compound. nih.gov

Advanced Synthetic Biology Approaches for Optimized this compound Production

While natural discovery is vital, the production yields of specific desired compounds like this compound can be a significant bottleneck. Advanced synthetic biology and metabolic engineering offer powerful tools to overcome this limitation. wikipedia.org The biosynthesis of rifamycins involves a complex, assembly-line-like process orchestrated by a Type I polyketide synthase (PKS) gene cluster. nih.gov Researchers have successfully manipulated these PKS clusters to generate novel rifamycin structures. A notable example is the creation of 24-desmethylrifamycin B by substituting an acyltransferase (AT) domain in the rifamycin PKS with one from the rapamycin (B549165) PKS, which uses a different extender unit. nih.govpnas.org

This "unnatural" natural product, when converted to its rifampicin-like form (24-desmethylrifampicin), showed potent activity against rifampicin-resistant Mycobacterium tuberculosis strains. nih.gov Similar domain-swapping or genetic manipulation strategies could be applied to the rifamycin BGC to specifically enhance the production of this compound or its precursors.

Furthermore, research has identified key regulatory genes within the rifamycin BGC, such as rifQ and rifO, that control antibiotic output. nih.gov The overexpression of positive regulators or the deletion of negative regulators presents a viable strategy for increasing production yields. nih.govacs.org Applying these techniques, such as CRISPR-Cas9-based genome editing, to a this compound-producing strain could lead to the development of an optimized microbial cell factory, ensuring a stable and high-yield supply for further derivatization and study. acs.org Heterologous expression, where the entire BGC is transferred to a more genetically tractable host organism, is another promising avenue for enhancing production and facilitating pathway engineering. nih.govnih.gov

Rational Design of Next-Generation this compound Derivatives with Enhanced Properties

The core structure of this compound provides a unique template for rational drug design aimed at creating next-generation antibiotics. The primary goal is to develop derivatives that can overcome the prevalent mechanisms of resistance while maintaining or enhancing antibacterial potency. nih.gov The majority of clinical resistance to rifamycins stems from mutations in the drug's target, the β-subunit of bacterial RNA polymerase (RNAP), encoded by the rpoB gene. researchgate.netmdpi.com However, enzymatic inactivation is also a significant threat.

Structure-based drug design can guide the modification of the this compound scaffold to address these challenges. Key strategies include:

Modification at the C25 Position: One of the key resistance mechanisms against rifamycins in certain bacteria, like Mycobacterium abscessus, is inactivation via ADP-ribosylation of the ansa-chain. nih.gov Rational design of bulky carbamate (B1207046) groups at the C25 position has been shown to block this enzymatic modification, restoring potent activity. wikipedia.org Applying similar modifications to the this compound structure could produce derivatives that are impervious to this resistance mechanism.

Modification at the C3 Position: The C3 position of the naphthoquinone core has historically been a key site for semi-synthetic modifications, leading to clinically successful drugs like rifampicin (B610482). researchgate.net Creating novel side chains at this position on the this compound backbone could enhance binding affinity to mutant RNAP or improve pharmacokinetic properties. Hybrid molecules, such as a conjugate of a rifamycin precursor and the anti-TB drug clofazimine (B1669197), have shown potent activity, providing a design blueprint that could be adapted for this compound. researchgate.net

Trojan Horse Strategies: To enhance drug uptake, particularly in Gram-negative bacteria, this compound could be conjugated to siderophores—iron-chelating molecules that bacteria actively transport into the cell. acs.org This approach hijacks the bacterium's own iron transport machinery to deliver the antibiotic payload, potentially boosting its potency.

The following table outlines potential design strategies for this compound derivatives:

| Modification Site | Design Strategy | Primary Goal | Supporting Evidence (from other Rifamycins) |

|---|---|---|---|

| C25 Ansa-Chain | Introduce bulky carbamate or benzoyl groups | Block enzymatic inactivation by ADP-ribosyltransferases (Arr) | C25-modified rifabutin (B1679326) analogues overcome Arr-mediated resistance in M. abscessus. nih.govwikipedia.org |

| C3 Naphthoquinone | Append novel piperazine (B1678402) or aminomethyl tails | Improve binding to mutant RNAP; enhance pharmacokinetic properties | Rifampicin (C3 modification of Rifamycin SV) is a clinical cornerstone; novel C3 tails show activity against RIF-resistant strains. nih.govfrontiersin.org |

| Hybrid Molecule | Conjugate this compound to another bioactive molecule (e.g., clofazimine precursor, nitroimidazole) | Create dual-target inhibitors; overcome resistance to single agents | Rifaphenazine (Rifampicin-clofazimine hybrid) shows potent anti-TB activity. researchgate.net |

| Siderophore Conjugation | Attach a siderophore moiety via a cleavable linker | Enhance uptake into Gram-negative bacteria | Siderophore-rifamycin conjugates show improved activity against resistant E. coli. acs.org |

Elucidation of Novel Resistance Mechanisms and Counter-Strategies

The clinical utility of any antibiotic is ultimately determined by the emergence and prevalence of resistance. While the primary resistance mechanism to rifamycins is well-understood—mutations in the rpoB gene that prevent drug binding—bacteria possess a diverse arsenal (B13267) of additional strategies. The environmental resistome, particularly in antibiotic-producing actinomycetes, contains a variety of inactivating enzymes that can modify and neutralize rifamycins.

These enzymatic mechanisms include:

ADP-ribosylation: Transfer of an ADP-ribose group to the C23 hydroxyl of the ansa-chain, sterically blocking interaction with RNAP. acs.org

Glycosylation: Attachment of a sugar moiety, also typically at the C23 hydroxyl.

Phosphorylation: Transfer of a phosphate (B84403) group from ATP to the C21 hydroxyl, disrupting a critical binding interaction. acs.org

Monooxygenation: Hydroxylation of the naphthoquinone core, which can lead to the untethering of the ansa-chain and loss of the essential 3D structure.

A critical area of future research is to determine which of these mechanisms are effective against this compound and to proactively search for novel, as-yet-undiscovered resistance determinants. This involves screening environmental and clinical isolates for the ability to inactivate this compound and then using genetic and biochemical methods to identify the responsible enzymes. Understanding these mechanisms at a molecular level is the first step in devising counter-strategies, such as designing derivatives that are poor substrates for these inactivating enzymes, as demonstrated by the C25-modifications that thwart ADP-ribosylation. nih.gov

Application of this compound as a Chemical Probe in Biological Systems

Beyond its direct therapeutic potential, this compound can serve as a valuable tool in chemical biology to investigate fundamental bacterial processes. Chemical probes are small molecules, often derived from drugs, that are functionalized with a reporter tag (e.g., a fluorescent dye or an affinity tag like biotin) to allow for visualization or proteomic analysis.

By synthesizing a tagged version of this compound, researchers could pursue several investigative avenues:

Target Engagement Studies: A fluorescently-labeled this compound could be used in high-content imaging assays to visualize its accumulation within bacterial cells and its co-localization with its target, RNAP. nih.gov This could help in understanding the dynamics of drug uptake and target binding in real-time across different bacterial species or in the presence of resistance mechanisms.

Identifying Off-Target Effects: An affinity-tagged this compound could be used in "pull-down" experiments to identify not only its primary target (RNAP) but also any potential off-target binding proteins. Uncovering such interactions is crucial for understanding the full biological impact of an antibiotic and can sometimes reveal new therapeutic targets.

Probing RNAP Function: As a specific inhibitor of transcription initiation, this compound can be used to study the intricate mechanics of RNAP. By precisely arresting the enzyme at a specific step, it allows researchers to dissect the complex conformational changes and molecular interactions that occur during the early stages of RNA synthesis. pnas.orgnih.gov

This application transforms this compound from a potential drug into a sophisticated molecular probe, enabling a deeper understanding of bacterial biology that can, in turn, inform the development of future antimicrobial strategies.

Q & A

Q. What are the key analytical techniques for identifying and characterizing Rifamycin Q in complex biological matrices?

this compound can be identified using high-resolution liquid chromatography-mass spectrometry (LC-MS) coupled with in-house databases for accurate mass matching. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly for distinguishing it from analogs like Rifamycin O. Retention time alignment (e.g., 24.5–24.55 min in LC-MS) and fragmentation patterns should be cross-validated against standards to minimize misidentification .

Q. How can researchers design experiments to assess this compound’s in vitro antibacterial activity?

- Experimental Design:

- Use standardized bacterial strains (e.g., ATCC controls) and include positive (e.g., rifampicin) and negative controls.

- Determine the minimum inhibitory concentration (MIC) via broth microdilution assays, adhering to CLSI guidelines.